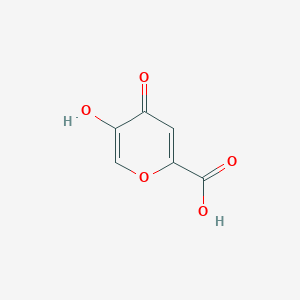

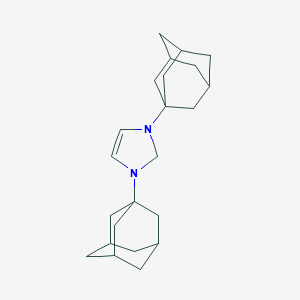

![molecular formula C9H8O3 B134852 3,7-Dimethyl-2h-furo[2,3-c]pyran-2-one CAS No. 857054-06-9](/img/structure/B134852.png)

3,7-Dimethyl-2h-furo[2,3-c]pyran-2-one

Übersicht

Beschreibung

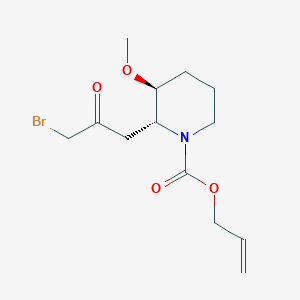

3,7-Dimethyl-2h-furo[2,3-c]pyran-2-one is a biochemical compound with the molecular formula C9H8O3 and a molecular weight of 164.16 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of 3,7-Dimethyl-2h-furo[2,3-c]pyran-2-one consists of 9 carbon atoms, 8 hydrogen atoms, and 3 oxygen atoms . The exact spatial arrangement of these atoms contributes to the unique properties of this compound.Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 398.2±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . Its enthalpy of vaporization is 64.9±3.0 kJ/mol, and it has a flash point of 168.3±17.8 °C . The compound’s index of refraction is 1.565, and it has a molar refractivity of 42.0±0.4 cm3 . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 0 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Germination and Plant Growth Stimulation

3,7-Dimethyl-2H-furo[2,3-c]pyran-2-one, a variant of the smoke compound 3-methyl-2H-furo[2,3-c]pyran-2-one, has been identified as an influential agent in stimulating seed germination and enhancing seedling vigor in various plant species. This compound is found in smoke, particularly in smoke-water solutions derived from burning plant material. Research has shown its effectiveness in promoting germination in both fire-dependent and fire-independent plant species globally. A study on the synthesis and identification of this compound highlights its potential in agriculture and horticulture for enhancing germination and plant growth (Flematti, Ghisalberti, Dixon, & Trengove, 2005).

Genotoxicity Assessment

Given its potential widespread use in agriculture, the genotoxic effects of 3,7-Dimethyl-2H-furo[2,3-c]pyran-2-one have been evaluated. Studies involving genotoxicity testing, such as the Ames test and VITOTOX test, have found no mutagenic activity induced by this compound. This absence of toxic and genotoxic effects at tested concentrations makes it a suitable candidate for use as a germination promoter and growth stimulant in various environmental sectors (Verschaeve et al., 2006).

Role in Seed Biology

This compound, identified in plant-derived smoke, has been shown to have significant effects not just on the germination but also on post-germination stages of seed development. Studies have demonstrated its ability to improve the germination rate, vigor, and overall growth of vegetable crops and maize, suggesting its utility as a plant growth promoter. This opens up possibilities for its use as a seed priming or preconditioning agent for better plant establishment (Staden, Sparg, Kulkarni, & Light, 2006).

Structure-Activity Relationship Studies

Further research into the structure-activity relationship of karrikin analogues, including 3,7-Dimethyl-2H-furo[2,3-c]pyran-2-one, has provided insights into the key structural features required for biological activity. These findings are crucial for understanding the mode of action of these compounds and enhancing their germination-promoting capabilities (Flematti et al., 2010).

Wirkmechanismus

3,7-Dimethyl-2h-furo[2,3-c]pyran-2-one has been identified as an influential agent in stimulating seed germination and enhancing seedling vigor in various plant species. This suggests that it may interact with certain biological pathways to promote growth.

Eigenschaften

IUPAC Name |

3,7-dimethylfuro[2,3-c]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-5-7-3-4-11-6(2)8(7)12-9(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHXSNBTCKZPMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=COC(=C2OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,7-Dimethyl-2h-furo[2,3-c]pyran-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

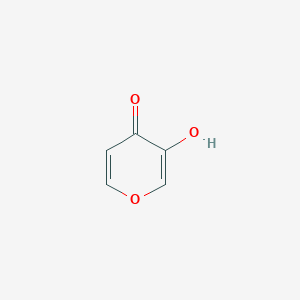

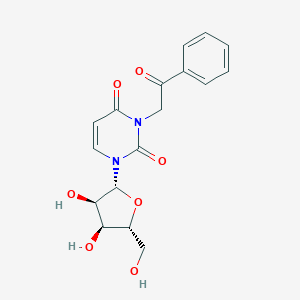

![2,3-Dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B134771.png)

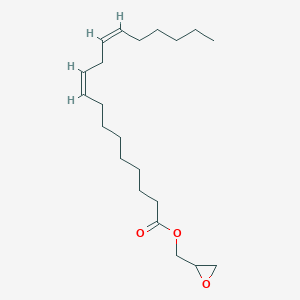

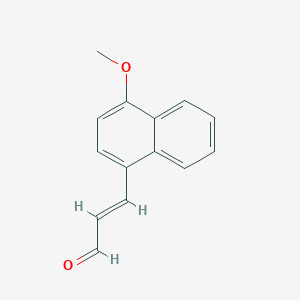

![Ethanone, 1-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl)-(9CI)](/img/structure/B134780.png)

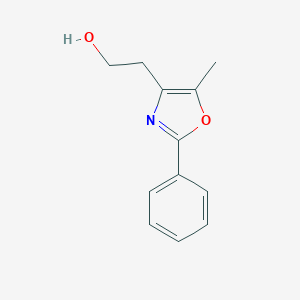

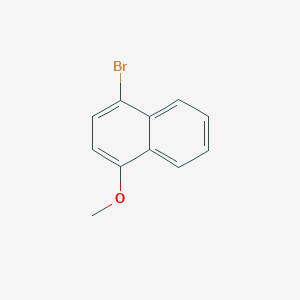

![N-[[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine Methyl Ester](/img/structure/B134794.png)